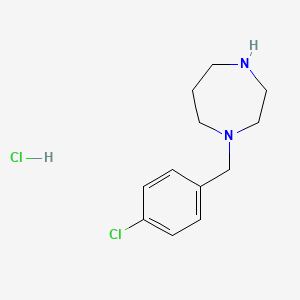
1-(4-Chlorobenzyl)-1,4-diazepane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Chlorobenzyl)-1,4-diazepane hydrochloride” is likely a derivative of diazepane, which is a seven-membered heterocyclic compound with two nitrogen atoms (e.g., like in diazepam). The “1-(4-Chlorobenzyl)” part suggests a benzyl group (a benzene ring attached to a CH2 group) with a chlorine atom on the 4th carbon of the benzene ring is attached to one of the nitrogen atoms of the diazepane .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate diazepane derivative with 4-Chlorobenzyl chloride or a related compound. Benzyl chlorides are known to be reactive and can be used in nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure would consist of a seven-membered diazepane ring with a benzyl group attached to one of the nitrogen atoms. The benzyl group would have a chlorine substituent on the 4th carbon of the benzene ring .Chemical Reactions Analysis
As a benzyl derivative, this compound could undergo reactions typical of benzyl compounds, such as nucleophilic substitution or elimination. The presence of the chlorine atom might make the benzyl group more susceptible to reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Generally, benzyl derivatives are colorless liquids or low-melting solids. They are usually insoluble in water but soluble in organic solvents .Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-1,4-diazepane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.ClH/c13-12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15;/h2-5,14H,1,6-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHSYMIMRKOVQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=C(C=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-1,4-diazepane hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

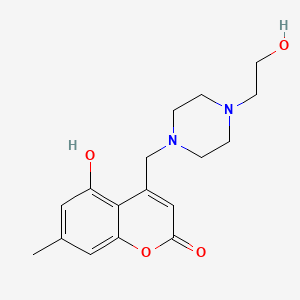

![2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2392804.png)
![4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline](/img/structure/B2392806.png)
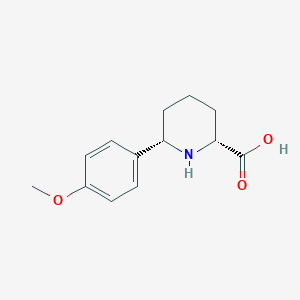

![N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2392810.png)
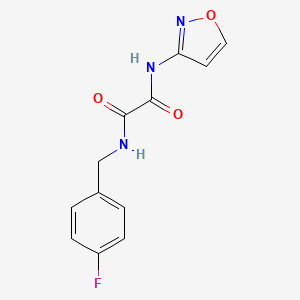
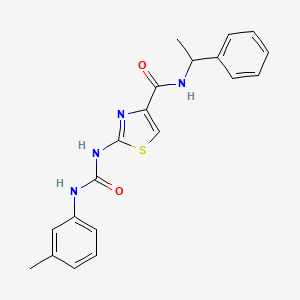
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide](/img/structure/B2392814.png)
![N-[[3-(Difluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2392816.png)

![1-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2392818.png)
